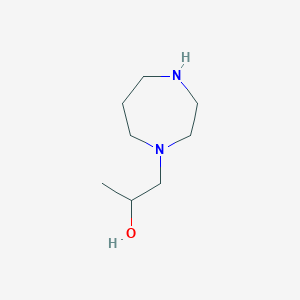

1-(1,4-Diazepan-1-yl)propan-2-ol

Description

Significance of 1,4-Diazepane Ring Systems as Molecular Scaffolds

The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netscispace.com This designation is due to its ability to serve as a versatile scaffold for the development of compounds with a wide array of biological activities. researchgate.net The flexibility of the seven-membered ring allows for diverse conformational possibilities, enabling derivatives to interact with various biological targets.

Derivatives of the 1,4-diazepane ring system have been investigated for a multitude of therapeutic applications, demonstrating the broad utility of this scaffold. nih.govscirp.org Research has shown that these compounds can exhibit a range of pharmacological effects, including:

Anticancer activity : Certain homopiperazine (B121016) (1,4-diazepane) derivatives have been synthesized and evaluated for their antiproliferative effects. scirp.org

Anticoagulant and antithrombotic activity : Novel 1,4-diazepane derivatives have been designed as factor Xa inhibitors, which are crucial in the blood coagulation cascade. nih.gov

Central Nervous System (CNS) activity : The 1,4-diazepane skeleton is a core component of drugs with anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties. nih.govontosight.ai

Other biological activities : The scaffold has also been utilized in the development of 5-HT antagonists, H3 receptor antagonists, protein kinase inhibitors, matrix metalloproteinase inhibitors, and anti-HIV agents. scirp.org

The continued development of new synthetic methods provides access to a wider range of functionalized 1,4-diazepane derivatives, which facilitates further exploration of their structure-activity relationships. researchgate.netscirp.org

Role of Propanolamine (B44665) Moieties in Organic Synthesis

Propanolamines are a class of amino alcohols derived from 1-amino-2-propanol. wikipedia.org This functional group is a key building block in organic synthesis, particularly in the creation of pharmaceutical compounds. wikipedia.orgwikipedia.org The presence of both an amino group and a hydroxyl group allows for a variety of chemical transformations, making propanolamines valuable intermediates.

The propanolamine moiety is a structural feature in numerous clinically significant drugs. wikipedia.org Its utility in organic synthesis stems from its ability to be incorporated into larger molecules to modulate properties such as solubility, polarity, and biological target interactions. The synthesis of propanolamine derivatives often involves the reaction of amines with epoxides like propylene (B89431) oxide, or the use of starting materials such as eugenol (B1671780) which can be converted to propanolamine derivatives. wikipedia.orgresearchgate.net These derivatives have been investigated for various biological activities, including β-adrenergic blocking properties and enzyme inhibition. researchgate.netacs.org

Overview of Research Trajectories for the Chemical Compound 1-(1,4-Diazepan-1-yl)propan-2-ol

Research on the specific compound 1-(1,4-Diazepan-1-yl)propan-2-ol has primarily focused on its role as a synthetic intermediate and building block for more complex molecules. Its chemical structure, combining the versatile 1,4-diazepane scaffold with a reactive propanolamine side chain, makes it a useful starting material in medicinal chemistry research.

One notable application of 1-(1,4-Diazepan-1-yl)propan-2-ol is in the synthesis of novel dopamine (B1211576) transporter (DAT) inhibitors. In one study, this compound was used as a reagent in the alkylation of sulfenyl intermediates to produce a series of ([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines. nih.gov This highlights its utility in creating libraries of compounds for screening against specific biological targets.

The synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol itself is a subject of chemical research, with methods involving the reaction of 1,4-diazepane with propylene oxide or the alkylation of 1,4-diazepane with a suitable propanol (B110389) derivative. nih.gov

Table 1: Chemical Properties of 1-(1,4-Diazepan-1-yl)propan-2-ol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1183063-15-1 | cymitquimica.combldpharm.com |

| Molecular Formula | C₈H₁₈N₂O | cymitquimica.combldpharm.com |

| Molecular Weight | 158.24 g/mol | chiralen.com |

| Purity | ≥95% | cymitquimica.com |

| Storage | 2-8°C | chiralen.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)7-10-5-2-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRCYAJNPOKFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,4 Diazepan 1 Yl Propan 2 Ol and Its Analogs

Direct Synthetic Routes to 1-(1,4-Diazepan-1-yl)propan-2-ol

The most straightforward approach to synthesizing 1-(1,4-diazepan-1-yl)propan-2-ol involves the direct alkylation of the pre-formed 1,4-diazepane ring.

Reaction of 1,4-Diazepane with Propylene (B89431) Oxide

The synthesis of 1-(1,4-diazepan-1-yl)propan-2-ol can be achieved through the nucleophilic ring-opening of propylene oxide by 1,4-diazepane. In this reaction, one of the secondary amine nitrogens of the 1,4-diazepane acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of propylene oxide. This reaction typically results in the formation of a secondary alcohol. The regioselectivity of the ring-opening can be influenced by the reaction conditions. Under neutral or basic conditions, the nucleophilic attack predominantly occurs at the less sterically hindered carbon of the propylene oxide, yielding 1-(1,4-diazepan-1-yl)propan-2-ol. In contrast, acid-catalyzed ring-opening can lead to a mixture of products, with the nucleophile attacking the more substituted carbon. acs.org

The reaction is generally carried out in a suitable solvent, such as isopropanol (B130326) or acetonitrile (B52724), and may be heated to facilitate the reaction. nih.gov For instance, the reaction can be conducted at 90°C overnight in isopropanol to yield the desired product. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 1-(1,4-diazepan-1-yl)propan-2-ol and its analogs can be influenced by several factors, including the choice of solvent, temperature, and the presence of any catalysts or additives. For example, the use of propylene oxide has been reported as an effective HCl scavenger in N-acylation reactions, which can improve the conversion of starting materials. frontiersin.org In some syntheses of related diazepane derivatives, the reaction conditions are carefully controlled to maximize the yield and purity of the final product. nih.gov This can involve adjusting the stoichiometry of the reactants and optimizing the reaction time and temperature.

| Reactants | Solvent | Conditions | Yield |

| 1,4-Diazepane, Propylene Oxide | Isopropanol | 90 °C, overnight | Not specified |

| 1,4-Diazepane, 2-Bromopropanol, K2CO3 | Acetonitrile | Reflux, overnight | Not specified |

Table 1: Examples of Reaction Conditions for Direct Synthesis

Precursor-Based Synthesis of 1,4-Diazepane Core Structures

In many instances, the synthesis of complex 1,4-diazepane derivatives involves the construction of the diazepane ring as a key step. Various strategies have been developed to achieve this, offering flexibility in introducing a wide range of substituents.

Utilization of N-Propargylamines in Ring Formation

N-propargylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles, including 1,4-diazepanes. researchgate.netrsc.orgrsc.org These compounds can undergo various cyclization reactions to form the seven-membered diazepane ring. beilstein-journals.org The synthetic routes often offer high atom economy and can be more direct than other methods. rsc.org For example, N-propargylamines can react with other suitable precursors in the presence of a catalyst to yield the desired diazepine (B8756704) core. rsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds like 1,4-diazepanes. acs.org This approach involves a molecule with two reactive functional groups that can react with each other to form a ring. One notable example is the Fukuyama-Mitsunobu cyclization. thieme-connect.com This method has been used for the practical synthesis of chiral 1,4-diazepane derivatives. thieme-connect.com The reaction involves the intramolecular cyclization of an N-nosyl diamino alcohol, which can be prepared from commercially available chiral starting materials like (S)- or (R)-2-aminopropan-1-ol. thieme-connect.com Another approach involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to form 1,4-benzodiazepine (B1214927) cores. mdpi.com Tandem reactions, such as N-alkylation followed by ring-opening and cyclization of methyl 1-arylaziridine-2-carboxylates, also provide a pathway to functionalized 1,4-benzodiazepine scaffolds. acs.org

Reductive Amination Strategies for Chiral Diazepanes

Asymmetric reductive amination is a key method for preparing chiral amines, and it has been successfully applied to the synthesis of chiral 1,4-diazepanes. researchgate.net This strategy often involves the intramolecular cyclization of a linear precursor containing both an amine and a ketone or aldehyde functionality. acs.orgresearchgate.net The use of imine reductases (IREDs) has emerged as a powerful biocatalytic approach for this transformation, offering high enantioselectivity. acs.orgresearchgate.netrsc.org

In this enzymatic process, an aminoketone precursor undergoes intramolecular condensation to form a cyclic imine, which is then stereoselectively reduced by the IRED to the chiral diazepane. acs.orgresearchgate.net Researchers have identified several enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of the desired 1,4-diazepane derivative with high enantiomeric excess. acs.orgresearchgate.net For example, an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca have been used for the synthesis of a chiral 1,4-diazepane precursor to a pharmaceutical agent. acs.orgresearchgate.net The catalytic efficiency of these enzymes can be further improved through protein engineering techniques like site-directed mutagenesis. acs.orgresearchgate.net

| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess |

| IRED from Leishmania major (IR1) | Aminoketone precursor | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High |

| IRED from Micromonospora echinaurantiaca (IR25) | Aminoketone precursor | (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High |

| Mutant Y194F/D232H of IR1 | Aminoketone precursor | (R)-enantiomer | >99% |

Table 2: Examples of Imine Reductases in Chiral 1,4-Diazepane Synthesis acs.orgresearchgate.net

Condensation Reactions for Diazepane Derivatives

The formation of the seven-membered diazepine ring is a foundational step in the synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol. Condensation reactions are a common and versatile approach to constructing this heterocyclic scaffold. These reactions typically involve the coupling of a diamine with a suitable dicarbonyl compound, or equivalents thereof.

A number of synthetic pathways to diazepine ring systems, including the condensation of diamines with unsaturated carbonyl compounds or haloketones, have been described. ijpcbs.com One established procedure involves a one-pot condensation between o-phenylenediamines and carbonyl compounds to yield benzodiazepines, a related class of compounds. nih.gov More advanced methods have been developed to improve efficiency and yield. For instance, an improved procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives utilizes the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) as highly effective catalysts. nih.gov This method demonstrates good to excellent yields for a range of derivatives with both electron-releasing and electron-withdrawing substituents. nih.gov

Another synthetic strategy involves a one-pot reaction that begins with the carbonyl amine condensation of 1,4-diazepane-6-amine (DAZA) with specific aldehydes, such as 4-alkoxy-2-hydroxybenzaldehydes. nih.govroyalsocietypublishing.org This initial condensation is followed by a reductive amination step to yield the final N-substituted diazepane product. nih.govroyalsocietypublishing.org Theoretical studies have also been employed to investigate the reaction mechanisms, tautomerism, and relative stability of the intermediates and products involved in diazepine synthesis, providing deeper insight into the reaction pathways. ijpcbs.com

Alkylation and Functionalization Techniques for Propanolamine (B44665) Derivatives

Once the diazepane ring is formed, the next critical stage is the introduction of the 1-hydroxypropan-2-yl side chain. This is typically achieved through various alkylation and functionalization reactions.

Alkylation with Chloroacetone and Related Reagents for Heterocyclic Aminoketones

A practical and efficient method for producing prochiral heterocyclic aminoketones involves the alkylation of saturated amine heterocycles with chloroacetone. researchgate.netbme.hu These aminoketones are valuable precursors that can be subsequently reduced to form the desired propanolamine moiety. Research has demonstrated a rapid, catalyst-free method for this alkylation, which offers high yields without the need for chromatographic purification. researchgate.netbme.hu

The process involves the direct reaction of the heterocyclic amine with chloroacetone. researchgate.net Optimization studies have shown that using a twofold excess of the amine, which acts as both the nucleophile and a base to capture the hydrochloric acid formed during the reaction, is highly effective. researchgate.net This approach simplifies the reaction mixture composition as the resulting amine hydrochloride salt often precipitates and can be easily removed. researchgate.net This method stands in contrast to other synthetic routes that may require expensive catalysts, inert atmospheres, or elevated temperatures. researchgate.net

Table 1: Optimization of Morpholine Alkylation with Chloroacetone This interactive table summarizes the optimization results for the alkylation of morpholine, a model saturated heterocycle, with chloroacetone, demonstrating the efficiency of using the amine as both reactant and base.

| Method | Base | Chloroacetone (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| A | K2CO3 (1.5 equiv.) | 1.1 | 25 | 2 | 78 |

| B | None (2.0 equiv. Morpholine) | 1.0 | 25 | 2 | 92 |

| B | None (2.0 equiv. Morpholine) | 1.0 | 0 | 24 | 95 |

Data sourced from Lakó et al., 2021. researchgate.net

Epoxide Ring Opening Reactions for Alkylated Derivatives

The direct introduction of the hydroxypropyl group onto the diazepane nitrogen can be efficiently accomplished via the nucleophilic ring-opening of an epoxide. The synthesis of 1-(1,4-Diazepan-1-yl)propan-2-ol is specifically achieved through the reaction of 1,4-diazepane with propylene oxide. nih.gov In this reaction, one of the secondary amine nitrogens of the diazepane ring acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of the desired N-alkylated propanolamine derivative. nih.gov

This synthetic approach is widely applicable for creating hydroxylated amine derivatives. The reaction is often carried out by refluxing the reactants in a suitable solvent such as acetonitrile. The regioselectivity of the ring-opening typically results in the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide, which, in the case of propylene oxide, yields a secondary alcohol. The use of metal complexes with 1,4-diazepane-based ligands as catalysts for the ring-opening polymerization of epoxides further highlights the inherent reactivity of the diazepane nitrogen towards epoxides. sci-hub.se

Nucleophilic Substitution Reactions in Diazepane Synthesis

Nucleophilic substitution reactions are fundamental to the synthesis of diazepane derivatives, useful for both ring formation and subsequent functionalization. nih.govnih.gov A two-step method for diazepane synthesis has been reported that relies on a Ugi multicomponent reaction followed by an intramolecular SN2 reaction to achieve cyclization. nih.gov

In another example, the synthesis of chiral 1,4-diazepanes has been achieved starting from (S)-serine. nih.gov A key step in this multi-step synthesis is the formation of a bicyclic intermediate through a consecutive nucleophilic substitution of a chloropropionamide with a primary amine, which is then followed by an intramolecular aminolysis to form the diazepane precursor. nih.gov This sequence requires catalysis by a Lewis acid, such as Ti(O-iPr)4. nih.gov Furthermore, tandem reactions involving N-alkylation, a highly regioselective ring-opening of an aziridine (B145994) by a bromide anion, and a subsequent intramolecular nucleophilic displacement have been used to construct functionalized 1,4-benzodiazepine scaffolds. acs.org These examples showcase the power of nucleophilic substitution in building the core heterocyclic structure.

Stereoselective Synthesis of Chiral Isomers

The propan-2-ol side chain of 1-(1,4-Diazepan-1-yl)propan-2-ol contains a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The development of stereoselective synthetic routes is therefore of significant interest for accessing enantiomerically pure forms of this and related chiral diazepanes.

Asymmetric Synthetic Routes for Chiral 1,4-Diazepanes

Several advanced strategies have been developed for the asymmetric synthesis of chiral 1,4-diazepanes, ensuring control over the stereochemistry of the final product. These methods include biocatalysis, transition-metal catalysis, and chiral pool synthesis.

An enzymatic approach using imine reductases (IREDs) has been successfully applied to the intramolecular asymmetric reductive amination of aminoketone precursors. acs.orgresearchgate.netdiva-portal.org This biocatalytic method can produce various substituted chiral 1,4-diazepanes with high enantiomeric excess (ee), often ranging from 93% to over 99%. researchgate.netdiva-portal.org Researchers have identified enantiocomplementary IREDs that can selectively generate either the (R)- or (S)-enantiomer of the target molecule. acs.orgresearchgate.net

Transition-metal catalysis offers another powerful tool. Palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been shown to produce gem-disubstituted diazepanones, which possess a quaternary stereocenter, in high yield (up to >99%) and high enantioselectivity (up to 95% ee). nih.gov The success of this reaction is highly dependent on the choice of the chiral ligand and a nonpolar solvent. nih.gov

Chiral pool synthesis provides a different logic, wherein a readily available enantiopure starting material, such as a proteinogenic amino acid, is used to construct the chiral target molecule. nih.govnih.gov For example, chiral non-racemic 1,4-diazepanes have been synthesized starting from (S)-serine. nih.gov Similarly, enantiomerically pure amino acids have served as the starting point for synthesizing 1,2,4-trisubstituted 1,4-diazepanes, with the key ring-forming step being an intramolecular coupling reaction. nih.gov

Table 2: Overview of Asymmetric Synthetic Methods for Chiral 1,4-Diazepanes This interactive table compares different modern stereoselective methods for the synthesis of chiral 1,4-diazepane derivatives.

| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | Intramolecular reductive amination of aminoketones | 93 to >99% | acs.orgresearchgate.net |

| Asymmetric Allylic Alkylation | Palladium complex with (S)-(CF3)3-t-BuPHOX ligand | Decarboxylative alkylation of diazepan-5-ones | Up to 95% | nih.gov |

| Chiral Pool Synthesis | (S)-Serine | Multi-step synthesis from chiral amino acid | Enantiopure starting material | nih.gov |

| Chiral Pool Synthesis | Enantiomerically pure amino acids / EDC | Intramolecular EDC coupling | Enantiopure starting material | nih.gov |

Preparation of Enantiomeric Pairs for Synthetic Utility

The synthesis of enantiomerically pure forms of 1-(1,4-diazepan-1-yl)propan-2-ol is crucial for its development in various chemical and pharmaceutical applications. The presence of a stereocenter at the C2 position of the propan-2-ol moiety gives rise to (R)- and (S)-enantiomers. The preparation of these enantiomers can be broadly categorized into two main strategies: asymmetric synthesis, which aims to create a specific enantiomer directly, and the resolution of a racemic mixture, which involves separating the two enantiomers.

Asymmetric Synthesis from Chiral Precursors

A highly effective method for the asymmetric synthesis of chiral 1,4-diazepane derivatives involves the use of readily available chiral starting materials, often referred to as the "chiral pool." An established route for a related chiral 1,4-diazepane, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, utilizes an intramolecular Fukuyama-Mitsunobu cyclization. researchgate.netnewdrugapprovals.org This strategy can be adapted for the synthesis of the enantiomers of 1-(1,4-diazepan-1-yl)propan-2-ol by starting with the commercially available enantiomers of 2-aminopropan-1-ol.

The general synthetic sequence would commence with the protection of the amino group of either (R)- or (S)-2-aminopropan-1-ol. This is followed by a reaction sequence to introduce the remaining portion of the diazepane ring structure, leading to a linear diamino alcohol precursor. The key step is the intramolecular Fukuyama-Mitsunobu cyclization, which forms the seven-membered diazepane ring with retention of the original stereochemistry at the propan-2-ol unit. newdrugapprovals.orgresearchgate.net Subsequent deprotection steps would yield the desired (R)- or (S)-1-(1,4-diazepan-1-yl)propan-2-ol.

Table 1: Proposed Asymmetric Synthesis via Fukuyama-Mitsunobu Cyclization

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Amino Group Protection | (S)-2-aminopropan-1-ol | Boc-anhydride or Nosyl chloride | N-protected-(S)-2-aminopropan-1-ol |

| 2 | Chain Elongation | N-protected-(S)-2-aminopropan-1-ol | Ethylene oxide or equivalent | N-protected-(S)-1-((2-hydroxyethyl)amino)propan-2-ol |

| 3 | Second Amino Group Protection | N-protected-(S)-1-((2-hydroxyethyl)amino)propan-2-ol | Nosyl chloride | Differentially protected diamino alcohol |

| 4 | Intramolecular Cyclization | Differentially protected diamino alcohol | DIAD, PPh₃ | N-protected-(S)-1-(1,4-diazepan-1-yl)propan-2-ol |

| 5 | Deprotection | N-protected-(S)-1-(1,4-diazepan-1-yl)propan-2-ol | Thiophenol/K₂CO₃ or TFA | (S)-1-(1,4-Diazepan-1-yl)propan-2-ol |

This table presents a generalized pathway. Specific reaction conditions would require optimization.

Resolution of Racemic 1-(1,4-Diazepan-1-yl)propan-2-ol

An alternative to asymmetric synthesis is the preparation of the racemic mixture of 1-(1,4-diazepan-1-yl)propan-2-ol, followed by the separation of the enantiomers. The racemic compound is typically synthesized by the reaction of 1,4-diazepane with propylene oxide.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. beilstein-journals.org For a racemic alcohol like 1-(1,4-diazepan-1-yl)propan-2-ol, a lipase (B570770) can selectively acylate one enantiomer at a much faster rate than the other. chemrxiv.orgresearchgate.net This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic methods. The ester can be subsequently hydrolyzed to afford the other enantiomer.

The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity (E-value) and conversion. beilstein-journals.orgchemrxiv.org For instance, a study on the resolution of the structurally analogous 1-(10H-phenothiazin-10-yl)propan-2-ol demonstrated the high efficacy of Novozym 435 (a commercially available immobilized lipase B from Candida antarctica) in catalyzing this separation. beilstein-journals.org

Table 2: Representative Enzymatic Kinetic Resolution

| Parameter | Description | Example |

| Enzyme | Biocatalyst for selective acylation | Novozym 435, Lipozyme TL IM |

| Substrate | Racemic alcohol | (R,S)-1-(1,4-Diazepan-1-yl)propan-2-ol |

| Acyl Donor | Acetylating or other acylating agent | Vinyl acetate (B1210297), Isopropenyl acetate |

| Solvent | Reaction medium | Toluene, Methyl tert-butyl ether (MTBE) |

| Products | Separable mixture | (R)-1-(1,4-Diazepan-1-yl)propan-2-yl acetate and (S)-1-(1,4-Diazepan-1-yl)propan-2-ol (or vice versa depending on enzyme selectivity) |

| Separation | Purification method | Column chromatography |

| Final Step | Hydrolysis of the ester | NaOH/MeOH |

This table illustrates a typical setup for enzymatic kinetic resolution.

A classical and widely used method for resolving racemic bases involves their reaction with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. nih.govlibretexts.org Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org

For the resolution of racemic 1-(1,4-diazepan-1-yl)propan-2-ol, a chiral acid such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphor-10-sulfonic acid can be used as the resolving agent. libretexts.org The reaction of the racemic base with the chiral acid in a suitable solvent leads to the formation of two diastereomeric salts: [(R)-base·(R)-acid] and [(S)-base·(R)-acid]. Due to their different solubilities, one diastereomer will preferentially crystallize from the solution. After separation by filtration, the pure diastereomeric salt can be treated with a base to liberate the enantiomerically enriched amine. youtube.com The mother liquor, now enriched in the other enantiomer, can be similarly treated to recover that enantiomer.

Table 3: Common Chiral Acids for Resolution of Amines

| Chiral Resolving Acid | Structure |

| (R,R)-(+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (2R,3R)-(-)-O,O'-Dibenzoyltartaric acid | HOOC-CH(OBz)-CH(OBz)-COOH |

| (1S)-(+)-Camphor-10-sulfonic acid | C₁₀H₁₅O-SO₃H |

Chemical Reactivity and Derivatization Strategies for 1 1,4 Diazepan 1 Yl Propan 2 Ol

Oxidation Reactions of the Propanol (B110389) Moiety and Amine Functionality

The chemical structure of 1-(1,4-diazepan-1-yl)propan-2-ol features a secondary alcohol and two tertiary amine groups, presenting multiple sites for oxidative transformations. The selective oxidation of these functional groups is a key strategy for introducing further chemical diversity.

The secondary alcohol can be oxidized to the corresponding ketone, 2-(4-methyl-1,4-diazepan-1-yl)propan-2-one. msu.edustudymind.co.uk This transformation can be achieved using a variety of oxidizing agents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often employed to prevent over-oxidation. studymind.co.uk Stronger oxidants such as potassium permanganate (B83412) or sodium dichromate can also be used, though they carry a higher risk of side reactions or degradation of the molecule. studymind.co.uk The presence of the amine functionalities requires careful selection of the oxidant to avoid undesired reactions at the nitrogen centers. Catalyst systems like copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) are known for their high chemoselectivity in oxidizing alcohols in the presence of amines. nih.gov

The tertiary amine groups within the diazepane ring are also susceptible to oxidation, which can lead to the formation of N-oxides. The specific conditions of the oxidation reaction will determine whether the alcohol or the amine is preferentially oxidized. In some cases, oxidation of the amine can occur in preference to the alcohol. chemistrysteps.com

Reduction Reactions of Associated Functional Groups

While 1-(1,4-diazepan-1-yl)propan-2-ol itself does not possess readily reducible functional groups, its derivatives, particularly the ketone formed from oxidation, can undergo reduction. The reduction of the ketone, 2-(4-methyl-1,4-diazepan-1-yl)propan-2-one, would regenerate the parent secondary alcohol. This transformation is typically achieved using hydride-based reducing agents.

Commonly used reagents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often preferred when other sensitive functional groups are present. masterorganicchemistry.com For instance, it can selectively reduce ketones in the presence of less reactive carbonyl groups like esters or amides. The use of certain reducing agents like H₂/Pd would be unsuitable if other reducible groups, such as a carbon-carbon double bond, were present in the molecule, as it would also reduce the double bond. msu.edu

Reductive amination is another important reaction, which involves the conversion of a carbonyl group to an amine. wikipedia.orgnih.govresearchgate.net This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For example, a ketone derivative could be reacted with a primary amine to form an imine, which is then reduced to a secondary amine using a reagent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Derivatization for Analytical Applications

Due to its polarity, 1-(1,4-diazepan-1-yl)propan-2-ol can be challenging to analyze directly using techniques like gas chromatography-mass spectrometry (GC-MS). nih.goviu.edu Chemical derivatization is a common strategy to enhance its volatility and improve its chromatographic behavior. libretexts.orgresearchgate.netnumberanalytics.com

Silylation for Gas Chromatography-Mass Spectrometry Analysis of Polar Analytes

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as alcohols and amines. sigmaaldrich.com In this process, the active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.orgsigmaaldrich.com This transformation increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis. osti.gov

For 1-(1,4-diazepan-1-yl)propan-2-ol, the hydroxyl group of the propanol moiety is the primary site for silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.comacs.org The resulting silyl ether is significantly less polar and more volatile than the parent alcohol. The derivatization can be carried out under mild conditions, for example, by reacting the analyte with the silylating reagent in a suitable solvent at a slightly elevated temperature. sigmaaldrich.com The use of a catalyst, such as N-methylimidazole (NMI), can significantly accelerate the silylation of β-amino alcohols at room temperature. nih.govresearchgate.net

The mass spectrum of the silylated derivative will exhibit characteristic fragment ions that can be used for its identification and quantification. acs.orgrsc.org The increased molecular weight and distinct fragmentation pattern of the derivative enhance the certainty of its identification.

General Principles of Derivatization for Enhanced Analytical Performance

The primary goals of chemical derivatization for analytical purposes are to improve the volatility, thermal stability, and detectability of an analyte. researchgate.netnumberanalytics.com By converting a polar, non-volatile compound into a less polar, more volatile derivative, its chromatographic separation and detection can be significantly improved. rsc.org

Besides silylation, other derivatization techniques include acylation and alkylation. libretexts.orgnumberanalytics.com Acylation involves the introduction of an acyl group, while alkylation introduces an alkyl group. libretexts.org These modifications also serve to mask the polar functional groups and enhance volatility. The choice of derivatization reagent depends on the functional groups present in the analyte and the analytical technique being used. numberanalytics.com For instance, introducing a fluorinated group can enhance the response of an electron capture detector (ECD) in gas chromatography. libretexts.org For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. nih.gov

Functional Group Transformations and Linker Chemistry

The functional groups of 1-(1,4-diazepan-1-yl)propan-2-ol can be transformed to introduce new functionalities or to act as linkers for conjugation to other molecules.

Coupling Reactions for Extended Molecular Architectures

The presence of the 1,4-diazepane moiety in 1-(1,4-diazepan-1-yl)propan-2-ol provides reactive sites for coupling reactions, enabling the synthesis of extended and complex molecular architectures. These reactions are fundamental in drug discovery and materials science for assembling novel compounds from simpler building blocks.

One common strategy involves amide bond formation. The secondary amine within the diazepane ring can be acylated using carboxylic acids or their activated derivatives. For instance, coupling reactions with agents like 5-chloronicotinic acid can be achieved using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). vulcanchem.com This approach is utilized in the synthesis of various biologically active molecules.

Another significant class of coupling reactions involves the formation of carbon-nitrogen bonds through reactions with aryl or heteroaryl halides. For example, the synthesis of Bunazosin, an alpha-1 adrenergic receptor antagonist, involves the coupling of 1-(1,4-diazepan-1-yl)butan-1-one (B1624533) with 4-amino-2-chloro-6,7-dimethoxyquinazoline. arabjchem.org This highlights how the diazepane scaffold can be incorporated into larger polycyclic systems.

Furthermore, the development of novel catalysts has expanded the scope of these coupling reactions. Nickel-catalyzed Suzuki coupling has been explored for the reaction of arylboronic acids with heterocyclic compounds, demonstrating the potential for creating carbon-carbon bonds at positions on or near the diazepane ring if appropriately functionalized. ethz.ch These advanced methods allow for the construction of diverse molecular shapes and rapid diversification of chemical libraries.

The following table summarizes representative coupling reactions involving the 1,4-diazepane core, leading to extended molecular structures.

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product Type | Reference |

| 1,4-Diazepane derivative | 5-Chloronicotinic acid | HATU/DIPEA | Amide | vulcanchem.com |

| 1-(1,4-Diazepan-1-yl)butan-1-one | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | - | Substituted Quinazoline | arabjchem.org |

| 3-Iodooxetane | Arylboronic acid | NiI2/trans-1,2-aminocyclohexanol | Aryl-substituted heterocycle | ethz.ch |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mitsunobu Reaction in Alcohol Conversions

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, such as esters, ethers, and amines. organic-chemistry.org This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules. organic-chemistry.orgmdpi.com For a secondary alcohol like the one present in 1-(1,4-diazepan-1-yl)propan-2-ol, this reaction offers a predictable way to introduce new functionalities with specific stereochemical outcomes.

The general mechanism of the Mitsunobu reaction involves the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgmdpi.com This forms a phosphonium (B103445) intermediate that renders the alcohol's oxygen a good leaving group. A suitable nucleophile can then displace this group in an SN2 fashion, leading to the inverted product.

In the context of 1-(1,4-diazepan-1-yl)propan-2-ol, the secondary alcohol can be converted to various derivatives. For example, reaction with a carboxylic acid under Mitsunobu conditions would yield an ester. The use of nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid can introduce a nitrogen-containing group, which can subsequently be converted to an amine. organic-chemistry.org

The intramolecular version of the Mitsunobu reaction is also a key strategy for constructing cyclic structures. For instance, the synthesis of a chiral 1,4-diazepane, a key intermediate for a Rho-kinase inhibitor, was achieved through an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol. researchgate.net This demonstrates the utility of this reaction in forming the seven-membered diazepane ring itself from an appropriate acyclic precursor.

The table below outlines the key components and outcomes of the Mitsunobu reaction as it applies to the conversion of secondary alcohols.

| Reagent | Role | Typical Example | Outcome of Reaction with Secondary Alcohol | Reference |

| Phosphine | Activates the azodicarboxylate and alcohol | Triphenylphosphine (PPh3) | Formation of a phosphonium intermediate | organic-chemistry.org |

| Azodicarboxylate | Oxidant, facilitates the reaction | Diethylazodicarboxylate (DEAD) | Inversion of stereochemistry at the alcohol carbon | organic-chemistry.orgmdpi.com |

| Nucleophile | Replaces the activated hydroxyl group | Carboxylic acid, Phthalimide, Hydrazoic acid | Ester, Phthalimido derivative, Azide | organic-chemistry.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Structural Elucidation and Characterization Techniques for 1 1,4 Diazepan 1 Yl Propan 2 Ol

The definitive identification and characterization of 1-(1,4-Diazepan-1-yl)propan-2-ol, a chiral molecule containing a seven-membered diazepane ring, rely on a combination of advanced analytical techniques. These methods are crucial for confirming its molecular structure, verifying its elemental composition, determining its three-dimensional arrangement in the solid state, and assessing its purity and enantiomeric composition.

Computational Chemistry and Molecular Modeling Studies

Theoretical Models for Molecular Interaction Analysis

Theoretical models are fundamental to predicting how a molecule like 1-(1,4-Diazepan-1-yl)propan-2-ol might interact with biological targets. These models allow researchers to simulate and analyze interactions at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in screening potential drug candidates and elucidating their mechanism of action. The process involves placing the ligand into the binding site of the receptor and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction. doi.org

In studies involving related diazepane structures, molecular docking is a primary step for initial screening. doi.org For instance, in the development of inhibitors for targets like the Rho GTPase protein, docking studies are performed using software such as AutoDock Vina. doi.orgresearchgate.net The process requires defining a three-dimensional grid box that encompasses the active site of the target protein. doi.org The docking parameters, including the number of genetic algorithm (GA) runs and the maximum number of evaluations, are set to ensure a thorough search of possible binding poses. doi.org The results of these simulations help identify key amino acid residues that interact with the ligand through hydrogen bonds and other non-covalent forces. doi.org

While specific docking studies focused solely on 1-(1,4-diazepan-1-yl)propan-2-ol are not detailed in the provided results, its derivatives have been evaluated as part of larger molecules. For example, it is used as a building block in the synthesis of novel dopamine (B1211576) transporter (DAT) inhibitors. nih.govacs.org In such research, docking would be employed to understand how the entire molecule, including the diazepan-propanol moiety, fits into the DAT binding pocket and what interactions contribute to its affinity. nih.govacs.org

| Axis | Center Coordinate | Grid Points |

|---|---|---|

| X | 15.0 | 60 |

| Y | -1.0 | 60 |

| Z | 27.0 | 60 |

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These methods can calculate properties like molecular orbital energies, charge distribution, and reactivity indices. This information is valuable for explaining the stability of different molecular conformations and the nature of ligand-receptor interactions. In the broader context of developing novel therapeutic agents based on heterocyclic scaffolds, DFT methods are used to investigate the electronic characteristics of newly designed compounds. researchgate.net

Structure-Affinity Relationship (SAR) Studies via Computational Approaches

Structure-Affinity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its binding affinity to a specific biological target. Computational approaches are integral to modern SAR investigations.

The compound 1-(1,4-Diazepan-1-yl)propan-2-ol has been utilized as a key structural component in the development of atypical dopamine transporter (DAT) inhibitors. nih.govacs.org In a series of studies, researchers synthesized various analogs to explore the SAR. nih.govacs.org For example, the 1,4-diazepane ring of the molecule was incorporated into larger structures, and the resulting compounds were evaluated for their binding affinity at DAT and the serotonin (B10506) transporter (SERT). nih.gov

One study explored replacing a (bis(4-fluorophenyl)methyl) substituent with a 4′-chloro-2-methyl-1,1′-biphenyl group in a series of DAT inhibitors. acs.org It was determined that this replacement was generally well-tolerated at DAT, and the compounds remained selective over SERT. acs.org Interestingly, within this new series, the sulfoxide (B87167) derivatives typically showed higher affinities for DAT than their sulfide (B99878) counterparts. acs.org This finding is significant because sulfoxides can offer greater metabolic stability. acs.org The research highlights how systematic modification of a lead compound containing the 1,4-diazepane moiety can lead to derivatives with improved properties. nih.gov

| Compound | Modification | DAT Ki (nM) |

|---|---|---|

| 10a | Replacement of (bis(4-fluorophenyl)methyl) with (4'-chloro-2-methyl-1,1'-biphenyl) | 418 |

| 9c | Analogue without 2,6-dimethyl substituents on piperazine (B1678402) ring | 95.5 |

| 10c | Analogue of compound 1 | 268 |

Prediction of Molecular Conformations and Dynamics

Understanding the three-dimensional shape (conformation) and flexibility of a molecule is crucial for predicting its biological activity. Molecular dynamics (MD) simulations are a powerful computational tool for this purpose. MD simulations model the movements of atoms in a molecule over time, providing insights into its conformational landscape and how it might change upon binding to a receptor. scispace.com

For ligands containing flexible rings like the 1,4-diazepane in 1-(1,4-diazepan-1-yl)propan-2-ol, MD simulations can reveal the preferred ring conformations and the energy barriers between them. Such simulations can show how a molecule's flexibility contributes to its ability to bind to a target. scispace.com For example, MD simulations can be used to analyze the stability of hydrogen bonding patterns between a ligand and its receptor over the course of the simulation. scispace.com

Another computational prediction related to a molecule's conformation is the Collision Cross Section (CCS). CCS is a measure of the effective area of an ion in the gas phase and is related to its size and shape. Predicted CCS values can be calculated for different adducts of a molecule and can be useful in analytical chemistry for compound identification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.13355 | 131.1 |

| [M+Na]+ | 179.11549 | 133.9 |

| [M-H]- | 155.11899 | 130.8 |

| [M+K]+ | 195.08943 | 136.6 |

Application of 1 1,4 Diazepan 1 Yl Propan 2 Ol As a Chemical Scaffold in Derivative Synthesis

Design and Synthesis of 1,4-Diazepane Derivatives for Target Interaction Studies

The 1,4-diazepane motif is a privileged scaffold in drug discovery, and the specific structure of 1-(1,4-diazepan-1-yl)propan-2-ol offers a synthetically accessible starting point for creating extensive libraries of derivatives. The design process often involves computational modeling to predict binding affinities and interaction modes with biological targets or metallic centers. Synthesis then focuses on modifying the core structure to enhance these interactions, leading to compounds with improved potency, selectivity, or catalytic efficiency.

The nitrogen atoms within the 1,4-diazepane ring and the hydroxyl group of the propanol (B110389) side chain of 1-(1,4-diazepan-1-yl)propan-2-ol derivatives are excellent coordinating sites for metal ions, making them valuable ligands in catalysis. A notable example is the synthesis of a novel tricopper(II) complex using a ligand derived from this scaffold. The ligand, 1,4-bis(3-(dimethylamino)propyl)-1,4-diazepane, was used to create a complex with a unique Cu3O2 core. This tricopper(II) complex has demonstrated significant catalytic activity, particularly in the oxidation of o-catechol to o-quinone. The specific arrangement of the copper centers, held in place by the diazepane-based ligand, is crucial for its catalytic function.

Table 1: Tricopper(II) Complex Data

| Ligand Used in Complex | Metal Center | Core Structure | Catalytic Activity | Ref. |

| 1,4-bis(3-(dimethylamino)propyl)-1,4-diazepane | Tricopper(II) | Cu₃O₂ | Oxidation of o-catechol |

Systematic modification of the 1,4-diazepane ring through the introduction of various substituents is a key strategy for tuning the pharmacological and chemical properties of the resulting molecules. Researchers have explored a wide range of substitution patterns to probe structure-activity relationships.

For instance, a series of 1,4-diazepane derivatives were synthesized by reacting 1,4-diazepane with different electrophiles. This led to the creation of compounds with substituents at the N1 and N4 positions, which were then evaluated for their antimicrobial and anticancer activities. Another study focused on the synthesis of N-substituted 1,4-diazepan-5-ones, highlighting the versatility of the diazepane core in accommodating different functional groups.

Further investigations have involved the synthesis of 1,4-diazepane derivatives bearing sulfonamide and carbamate (B1207046) moieties. These studies systematically explored how different substituents on the diazepane ring influence the compounds' biological profiles, including their potential as antimicrobial or anticancer agents. The position and nature of the substituent have been shown to be critical in determining the efficacy and selectivity of these derivatives.

Table 2: Examples of Substitution Patterns on the 1,4-Diazepane Ring

| Base Scaffold | Position of Substitution | Type of Substituent | Investigated Application | Ref. |

| 1,4-Diazepane | N1, N4 | Various electrophiles | Antimicrobial, Anticancer | |

| 1,4-Diazepan-5-one | N-substituted | Various | General Synthesis | |

| 1,4-Diazepane | N1, N4 | Sulfonamides, Carbamates | Antimicrobial, Anticancer |

Development of Conjugates and Hybrid Molecules

The 1-(1,4-diazepan-1-yl)propan-2-ol scaffold is also instrumental in the construction of more complex molecular architectures. By integrating this core with other heterocyclic systems, chemists can create hybrid molecules that combine the desirable properties of each component, leading to novel compounds with enhanced or entirely new functionalities.

The principle of molecular hybridization has been successfully applied to create conjugates of 1,4-diazepane with other important heterocycles. For example, novel hybrid molecules have been synthesized by linking the 1,4-diazepane moiety with pyrimidinone rings. These compounds have been investigated for their potential biological activities, leveraging the combined structural features of both heterocyclic systems.

Similarly, the synthesis of 1,4-diazepane-triazole conjugates has been reported. These hybrid structures are of interest due to the broad spectrum of biological activities associated with both triazoles and diazepanes. The resulting conjugates are being explored for various therapeutic applications. Furthermore, the indole (B1671886) nucleus, a common motif in pharmacologically active compounds, has been coupled with 1,4-diazepane derivatives to create novel molecular frameworks. These indole-diazepane hybrids are designed to interact with specific biological targets, with the goal of developing new therapeutic agents.

The development of multi-component scaffolds represents a sophisticated approach to molecular design, where the 1-(1,4-diazepan-1-yl)propan-2-ol framework acts as a central hub for connecting various functional units. This strategy allows for the creation of large and complex molecules with precisely defined three-dimensional structures. These multi-component systems are designed to engage with multiple biological targets simultaneously or to present functional groups in a specific spatial orientation to achieve high-affinity binding. The synthesis of such scaffolds often involves sequential reactions that build upon the diazepane core, adding new components in a controlled manner. This approach is at the forefront of developing next-generation therapeutic agents and advanced materials.

Future Directions in Chemical Research of 1 1,4 Diazepan 1 Yl Propan 2 Ol

Advancements in Sustainable Synthesis Protocols

The traditional synthesis of 1-(1,4-diazepan-1-yl)propan-2-ol and related structures often involves the alkylation of 1,4-diazepane. nih.gov A common method is the ring-opening of an epoxide, such as propylene (B89431) oxide, by the nucleophilic nitrogen of the diazepane. nih.govacs.org While effective, future research is focused on enhancing the sustainability of these protocols.

Key areas for advancement include:

Green Solvents: Shifting from traditional organic solvents like acetonitrile (B52724) to more environmentally benign alternatives such as water, ethanol, or supercritical CO2.

Catalysis: Exploring the use of biocatalysts (enzymes) or heterogeneous catalysts to improve reaction efficiency, reduce waste, and allow for easier catalyst recovery and reuse. This contrasts with methods that may require stoichiometric reagents or harsh conditions. researchgate.net

Atom Economy: Prioritizing reaction pathways like addition reactions (e.g., epoxide opening) that incorporate most or all of the starting material atoms into the final product, thus minimizing waste. illinois.edu

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient scaling compared to batch processing.

| Synthesis Strategy | Conventional Approach | Sustainable Advancement |

| Solvent | Acetonitrile, Dichloromethane nih.gov | Water, Propan-2-ol, or solvent-free conditions arabjchem.org |

| Catalyst | Stoichiometric base (e.g., K2CO3) nih.govacs.org | Reusable heterogeneous catalysts, biocatalysts |

| Reaction Type | Multi-step sequences acs.org | Atom-economical addition reactions, one-pot syntheses illinois.edu |

| Process | Batch processing | Continuous flow synthesis |

Chemoinformatic and AI-Driven Design for Novel Analogs

Chemoinformatics and artificial intelligence (AI) are revolutionizing the design of new molecules. nih.gov These computational tools can predict the properties of hypothetical compounds, saving significant time and resources in the laboratory. unipd.itresearchgate.net For 1-(1,4-diazepan-1-yl)propan-2-ol, these technologies can be leveraged to design novel analogs with tailored characteristics.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of diazepane analogs with their biological activities. Machine learning-based QSAR models have already been used to predict properties like hERG channel activity for similar scaffolds, guiding the design of safer compounds. acs.org

Virtual Screening: Screening large virtual libraries of compounds against biological targets to identify new potential inhibitors or binders. This can be based on pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity. acs.org

ADME-Tox Prediction: Using AI models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of designed analogs early in the discovery process. nih.gov This helps to prioritize compounds with better drug-like properties.

Generative Models: Employing deep learning models to generate entirely new molecular structures based on a desired set of properties, expanding the chemical space around the 1-(1,4-diazepan-1-yl)propan-2-ol scaffold.

Methodological Innovations in Characterization and Analysis

As more complex analogs are synthesized, advanced analytical techniques are crucial for their unambiguous characterization. While standard methods like 1H-NMR and basic mass spectrometry are foundational, future research will increasingly rely on more sophisticated and sensitive methodologies. mdpi.com

Innovations in this area focus on:

Hyphenated Techniques: The routine use of Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), allows for the separation and identification of compounds and their impurities or metabolites from complex mixtures. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions for the parent molecule and its fragments. researchgate.net

Multi-dimensional NMR: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for the complete and unambiguous assignment of proton and carbon signals, which is critical for confirming the precise structure and stereochemistry of novel analogs.

Collision Cross-Section (CCS) Prediction: As part of ion mobility-mass spectrometry, the prediction and measurement of CCS values provide an additional physicochemical descriptor that aids in compound identification and characterization. uni.lu

| Analytical Technique | Application in Characterization |

| LC-MS/MS | Separation and identification of impurities, metabolites, and reaction products. researchgate.net |

| HRMS | Determination of precise elemental composition. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation and assignment of all atoms. |

| Ion Mobility-MS | Measurement of Collision Cross Section (CCS) for enhanced structural confirmation. uni.lu |

Exploration of New Chemical Reactivity Profiles

The 1-(1,4-diazepan-1-yl)propan-2-ol molecule possesses multiple reactive sites, including a secondary amine, a tertiary amine, and a secondary alcohol. Future research will explore the differential reactivity of these functional groups to build diverse chemical libraries for various applications.

Potential avenues for reactivity exploration include:

N-Functionalization: The secondary amine within the diazepane ring is a prime site for further substitution through reactions like alkylation, acylation, sulfonylation, or reductive amination to introduce a wide array of functional groups.

Alcohol Modification: The secondary hydroxyl group can be derivatized through esterification, etherification, or oxidation to a ketone. This ketone could then serve as a handle for further reactions, such as the formation of imines or oximes.

Quaternization: The tertiary amine can be alkylated to form quaternary ammonium (B1175870) salts, modifying the solubility and electronic properties of the molecule.

Ring Modification: More complex synthetic strategies could target the diazepane ring itself, exploring ring-opening, ring-expansion, or rearrangement reactions to create novel heterocyclic systems. The synthesis of related diazepino[1,2-a]benzimidazoles showcases how the core diazepine (B8756704) structure can be elaborated into more complex fused systems. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1,4-Diazepan-1-yl)propan-2-ol, and how can purity be optimized?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination between 1,4-diazepane and propan-2-ol derivatives. Key steps include:

- Reaction optimization : Use anhydrous conditions to minimize hydrolysis of intermediates. For example, coupling 1,4-diazepane with epichlorohydrin under inert gas (N₂/Ar) yields intermediates that are reduced to the final product .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water mixtures) improves purity. Monitor by TLC (Rf ≈ 0.3–0.4 in CHCl₃:MeOH 4:1).

- Analytical validation : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.5–4.0 ppm for diazepane protons, δ ~1.2 ppm for propan-2-ol methyl groups) and HRMS (calculated for C₉H₁₉N₂O: 177.1497 [M+H]⁺) .

Q. How can researchers characterize the stereochemical configuration of 1-(1,4-Diazepan-1-yl)propan-2-ol?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) to resolve enantiomers. Retention times vary based on stereochemistry .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated spectra (B3LYP/6-31G* level) to assign absolute configuration .

- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine crystal packing and confirm stereochemistry .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for 1-(1,4-Diazepan-1-yl)propan-2-ol derivatives be resolved?

Answer:

- Cross-validation : Compare NMR (e.g., DEPT-135 for quaternary carbon identification) with IR functional group analysis (e.g., O-H stretch at ~3300 cm⁻¹, C-N stretches at ~1200 cm⁻¹). Discrepancies may indicate tautomerism or solvent effects .

- Computational modeling : Use Gaussian09 to simulate NMR/IR spectra (B3LYP/6-311++G** basis set). Deviations >5% suggest experimental artifacts (e.g., impurities, solvent interactions) .

- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in diazepane ring protons .

Q. What strategies are effective for studying the electrochemical behavior of 1-(1,4-Diazepan-1-yl)propan-2-ol in catalytic systems?

Answer:

- Cyclic voltammetry (CV) : Perform in anhydrous acetonitrile (0.1 M TBAPF₆) at scan rates 50–500 mV/s. Look for redox peaks at E₁/2 ≈ −0.8 V (vs. Ag/AgCl), indicating amine oxidation .

- Electrochemical impedance spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) to assess catalytic efficiency in metal-organic frameworks (MOFs) or graphene composites .

- Mechanistic insights : Combine DFT calculations (e.g., Gibbs free energy of intermediates) with in-situ FTIR to identify active sites and degradation pathways .

Q. How can structure-activity relationships (SAR) be explored for biological applications of 1-(1,4-Diazepan-1-yl)propan-2-ol derivatives?

Answer:

- Derivatization : Synthesize analogs (e.g., alkylation of the hydroxyl group, substitution on diazepane) and screen for antimicrobial activity (MIC assays against S. aureus, E. coli) .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Prioritize derivatives with binding energies <−7 kcal/mol .

- Pharmacokinetic profiling : Assess logP (shake-flask method), metabolic stability (human liver microsomes), and cytotoxicity (MTT assay on HEK293 cells) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for 1-(1,4-Diazepan-1-yl)propan-2-ol?

Answer:

- Variable control : Replicate reactions under identical conditions (temperature, solvent purity, catalyst loading). Yield differences >15% may stem from unoptimized workup (e.g., incomplete extraction) .

- Side-reaction analysis : Use LC-MS to detect byproducts (e.g., dimerization or oxidation products). Quench reactions at intervals (10, 30, 60 min) to identify optimal stopping points .

- Statistical validation : Apply ANOVA to compare yields across ≥3 independent trials. Significant differences (p <0.05) warrant protocol revisions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of 1-(1,4-Diazepan-1-yl)propan-2-ol

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉N₂O | |

| Molecular Weight | 177.26 g/mol | |

| logP (Predicted) | 0.98 (XLogP3-AA) | |

| Solubility >10 mg/mL in DMSO, H₂O | ||

| Thermal Stability | Decomposes at 220°C (DSC) |

Q. Table 2. Comparison of Analytical Techniques for Structural Confirmation

| Technique | Key Observations | Limitations |

|---|---|---|

| ¹H NMR | δ 1.2 (s, 3H, CH₃), δ 3.6 (m, 6H, diazepane) | Overlapping signals |

| HRMS | [M+H]⁺ 177.1497 (Δ <2 ppm) | Requires high purity |

| X-ray | Resolves stereochemistry | Requires single crystals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.